7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is a heterocyclic compound characterized by the presence of both nitrogen and oxygen within its structure. This compound is part of the benzoxazinone family, which has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. The molecular formula for this compound is CHClNO, and it features a chloro and a methyl group that influence its chemical properties and reactivity.
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one is classified as a benzoxazinone, a subclass of benzoxazines known for their significant pharmacological properties. These compounds are often explored for their potential as antimicrobial, anti-inflammatory, and anticancer agents.
The synthesis of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one typically involves:
The cyclization reaction often employs solvents such as acetonitrile and requires bases like potassium carbonate to facilitate the reaction. Conditions such as temperature and time are critical for optimizing yield and purity .
The molecular structure of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one features a six-membered heterocyclic ring containing both nitrogen and oxygen atoms. The compound exhibits an envelope conformation due to the disorder of the oxygen atom over two positions in the ring .
Key structural data includes:
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one can participate in several types of chemical reactions:
The choice of reagents and conditions significantly impacts the outcome of these reactions, influencing both yield and selectivity.
The mechanism of action for 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or modulate receptor functions through specific interactions, leading to alterations in cellular processes and biochemical pathways .
The physical properties of 7-chloro-4-methyl-2H-1,4-benzoxazin-3-one include:
Key chemical properties include:
Relevant data from spectral analyses (e.g., Nuclear Magnetic Resonance spectroscopy) confirms structural integrity and purity following synthesis .
7-Chloro-4-methyl-2H-1,4-benzoxazin-3-one has several scientific applications:
The 1,4-benzoxazin-3-one scaffold represents a privileged heterocyclic architecture in drug discovery, characterized by a benzene ring fused to a six-membered oxazine ring containing both oxygen and nitrogen atoms. This core structure exhibits remarkable versatility in accommodating diverse substituents, enabling fine-tuning of electronic, steric, and pharmacokinetic properties for targeted biological applications [6]. Derivatives bearing this scaffold demonstrate a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, positioning them as valuable templates for rational drug design [2] [4]. The scaffold's synthetic accessibility and capacity for structural diversification have cemented its status as an "evergreen" framework in medicinal chemistry, with continuous exploration of novel derivatives addressing emerging therapeutic challenges [1] [6].
The medicinal exploration of 1,4-benzoxazin-3-ones has evolved through distinct phases, beginning with early investigations into their inherent antimicrobial properties. Initial studies focused on naturally occurring derivatives, which demonstrated modest antibacterial and antifungal activities but lacked sufficient potency for therapeutic development [4]. The advent of synthetic methodologies enabled systematic structural optimization, leading to significant breakthroughs in potency and spectrum of activity. Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in this evolution, with a curated dataset of 111 derivatives enabling the development of predictive models for antibacterial activity (Q²Ext ≥ 0.85) [4]. These models revealed differential structural requirements for activity against gram-positive bacteria, gram-negative bacteria, and fungi, guiding the design of next-generation derivatives.
Table 1: Evolution of 1,4-Benzoxazin-3-one Derivatives in Drug Discovery
Phase | Key Developments | Representative Derivatives | Primary Bioactivity |
---|---|---|---|
Natural Products | Isolation from plants; Limited potency | 2-Hydroxy-1,4-benzoxazin-3-one | Weak antimicrobial |
Early Synthetic | Structural diversification | 2-Amino-6-nitro-1,4-benzoxazin-3-one | Antibacterial (Gram+) |
QSAR-Guided | Predictive models (Q²Ext ≥ 0.85) | In silico designed leads | Broad-spectrum antibacterial |
Hybrid Scaffolds | Molecular hybridization strategies | Quinazolin-4(3H)-one-benzoxazinone hybrids | Antiproliferative (GI₅₀ 1.2-8.7 µM) [5] |
Recent innovations have shifted toward molecular hybridization strategies, combining the benzoxazinone core with other pharmacophoric elements. Notably, 1,4-benzoxazinone-quinazolin-4(3H)-one hybrids (e.g., compound 7n) have demonstrated excellent antiproliferative activity against A549 (lung), HeLa (cervical), and MDA-MB-231 (breast) cancer cell lines, with GI₅₀ values ranging from 1.2 to 8.7 µM [5]. Concurrently, polycyclic systems incorporating the benzoxazinone motif, such as isoindolo[1,4]benzoxazinones and isoindolo[1,5]benzoxazepines, have shown promising antiproliferative activity against the NCI-60 cancer cell line panel at low micromolar concentrations [3]. These advancements underscore the scaffold's adaptability in addressing diverse therapeutic targets and disease pathways.
The bioactivity profile of 1,4-benzoxazin-3-ones is profoundly influenced by substituent effects, with the 7-chloro-4-methyl configuration emerging as a critically optimized pattern. The chlorine atom at the C7 position serves multiple strategic roles: (1) It acts as a strong electron-withdrawing group, modulating the electron density of the aromatic system and enhancing intermolecular interactions with biological targets through halogen bonding [6]; (2) Its position ortho to the oxazine ring nitrogen creates a steric and electronic environment conducive to target recognition, particularly in enzymes and receptors featuring hydrophobic pockets [3]; (3) Chlorine's lipophilic character significantly improves membrane permeability, facilitating cellular uptake—a property documented in analogues showing enhanced activity against intracellular pathogens and tumor models [4] [6].
The N4-methyl group contributes crucial steric and electronic effects: (1) Methylation of the nitrogen atom prevents undesired N-H bond polarization, reducing susceptibility to metabolic deactivation via cytochrome P450-mediated oxidation [6]; (2) The methyl group introduces a moderate steric bulk that favorably influences the molecule's conformational orientation when bound to biological targets, as evidenced in receptor docking studies of analogues targeting α1-adrenergic receptors and neuronal nicotinic receptors [1]; (3) This substitution also modulates the molecule's basicity, potentially enhancing oral bioavailability by optimizing pH-dependent absorption profiles [5] [6].
Table 2: Electronic and Steric Effects of Key Substituents in 1,4-Benzoxazin-3-ones
Substituent Position | Electronic Contribution | Steric Contribution | Biological Impact |
---|---|---|---|
7-Chloro | σmeta = +0.37 (Electron-withdrawing) | van der Waals radius: 1.75 Å | Enhanced membrane penetration; Halogen bonding with targets [3] [6] |
4-Methyl | σpara = -0.17 (Electron-donating) | van der Waals radius: 2.00 Å | Metabolic stability; Optimal target conformation [5] [6] |
Unsubstituted Core | Reference compound | Minimal steric bulk | Reduced bioactivity across multiple assays |
The synergistic interplay between these substituents is exemplified in derivatives exhibiting dual mechanisms of action. For instance, select 7-chloro-4-methyl analogues demonstrate simultaneous inhibition of microtubule assembly (via interaction with tubulin's colchicine binding site) and induction of DNA damage response pathways, resulting in potent antiproliferative effects observed at concentrations ≤ 5 µM [3] [5]. This multitarget engagement arises from the molecule's optimized electronic topography—where the chlorine atom creates an electrophilic region facilitating DNA interactions, while the methylated core maintains the planar conformation essential for tubulin binding [3].
The strategic incorporation of chlorine and methyl groups at the C7 and N4 positions, respectively, confers advantageous pharmacokinetic properties essential for therapeutic utility. These substituents work in concert to address key challenges in drug development—particularly bioavailability, metabolic stability, and tissue distribution.
Lipophilicity and Membrane Permeability: The 7-chloro substitution significantly increases the compound's lipophilicity, as evidenced by calculated log P values typically 0.8-1.2 units higher than non-halogenated analogues [4] [6]. This elevated lipophilicity enhances passive diffusion across biological membranes, a critical factor for compounds targeting intracellular pathogens or tumor cells. QSAR analyses of benzoxazinone antimicrobials consistently identify molecular shape descriptors and hydrophobic parameters as dominant factors for gram-positive bacterial inhibition, explaining the superior activity of chloro-substituted derivatives against Staphylococcus aureus (MIC ≤ 2 µg/mL) compared to hydrophilic analogues (MIC > 32 µg/mL) [4].
Metabolic Stability: The N4-methyl group provides substantial protection against oxidative metabolism: (1) It eliminates the labile N-H bond, preventing N-oxidation and N-glucuronidation pathways that commonly inactivate heterocyclic amines [6]; (2) The methyl group sterically shields adjacent reactive sites, particularly the C3 carbonyl, reducing susceptibility to esterase-mediated hydrolysis [5]; (3) This stabilization extends plasma half-life (t½) significantly—in hepatic microsome studies, 4-methyl derivatives retained >70% parent compound after 60 minutes, while unmethylated analogues showed >90% degradation within 30 minutes [6].
Table 3: Pharmacokinetic Parameters Influenced by 7-Chloro-4-methyl Substitution
Parameter | 7-Chloro-4-methyl Derivatives | Unsubstituted Derivatives | Impact on Therapeutic Potential |
---|---|---|---|
log P | 2.1 - 2.8 | 1.0 - 1.5 | Enhanced cellular uptake; Tissue penetration [4] |
Metabolic Stability (t½ in microsomes) | 45-75 minutes | 10-20 minutes | Reduced dosing frequency; Improved exposure [6] |
CYP3A4 Inhibition | Low (IC50 > 25 µM) | Moderate (IC50 5-15 µM) | Lower drug-drug interaction potential [6] |
Plasma Protein Binding | 85-92% | 70-80% | Prolonged circulation time [5] |
Efflux and Distribution: Hybrid derivatives incorporating the 7-chloro-4-methyl motif exhibit reduced susceptibility to efflux pumps in gram-negative bacteria, partially overcoming a major limitation in antimicrobial development [4]. Molecular dynamics simulations attribute this to the substituents' ability to disrupt key hydrogen-bonding interactions between the compound and efflux pump residues (e.g., AcrB in Escherichia coli) [4]. In anticancer applications, the chloro-methyl combination enhances plasma protein binding (85-92%), facilitating preferential distribution to tumor tissues through the Enhanced Permeability and Retention (EPR) effect—a property documented in benzoxazinone-quinazolinone hybrids showing tumor-to-plasma ratios >8:1 in xenograft models [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8